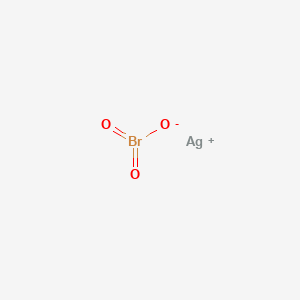

Silver bromate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

silver;bromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.BrHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLMNMQWVCXIKR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgBrO3 | |

| Record name | silver bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-89-3 | |

| Record name | Silver bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Silver Bromate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of silver bromate (B103136) (AgBrO₃), a compound of significant interest due to its potent oxidizing properties and applications in analytical chemistry and organic synthesis. This document outlines common synthetic routes, detailed experimental protocols, and a comprehensive analysis of its physicochemical properties through various characterization techniques.

Physicochemical Properties of Silver Bromate

This compound is an inorganic salt that presents as a white, crystalline powder. It is toxic and sensitive to light and heat. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | AgBrO₃ | [1] |

| Molar Mass | 235.770 g/mol | [2][3] |

| Appearance | White tetragonal crystals | [4][5] |

| Density | 5.206 g/cm³ at 25 °C | [4][2][5] |

| Melting Point | 309 °C (decomposes) | [2] |

| Decomposition Temperature | ~360 °C | [6] |

| Solubility Product (Ksp) at 25 °C | 5.3 x 10⁻⁵ - 5.5 x 10⁻⁵ | [7][8][9][10] |

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 10 | 0.11 | [4] |

| 20 | 0.16 | [4] |

| 25 | 0.167 - 0.193 | [4][2][5] |

| 30 | 0.23 | [4] |

| 40 | 0.32 | [4] |

| 60 | 0.57 | [4] |

| 80 | 0.94 | [4] |

| 90 | 1.325 - 1.33 | [4][5] |

Synthesis of this compound

The most prevalent and straightforward method for synthesizing this compound is through a precipitation reaction involving a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), and a soluble alkali metal bromate, such as potassium bromate (KBrO₃) or sodium bromate (NaBrO₃).[3][11]

Figure 1: Workflow for the synthesis of this compound via precipitation.

Experimental Protocol: Precipitation Synthesis

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium bromate (KBrO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of silver nitrate by dissolving the appropriate amount of AgNO₃ in deionized water.

-

Prepare a 0.1 M solution of potassium bromate by dissolving the appropriate amount of KBrO₃ in deionized water.

-

-

Precipitation:

-

Place the silver nitrate solution in a beaker on a magnetic stirrer.

-

Slowly add the potassium bromate solution dropwise to the silver nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.[11]

-

It is crucial to maintain a 1:1 molar ratio of the reactants to avoid the formation of side products.[3]

-

The reaction is typically carried out at room temperature (20-25 °C) to prevent thermal decomposition.[3]

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected precipitate several times with deionized water to remove any soluble impurities, such as potassium nitrate (KNO₃).

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Characterization of this compound

A variety of analytical techniques are employed to characterize the structure, composition, and purity of synthesized this compound.

Figure 2: Relationship between characterization techniques and elucidated properties of this compound.

X-ray Diffraction (XRD)

XRD is a fundamental technique for confirming the crystalline structure and phase purity of the synthesized this compound. The resulting diffraction pattern provides a unique fingerprint of the material.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound powder is finely ground and mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The obtained diffraction peaks are compared with standard reference patterns from databases (e.g., JCPDS) to confirm the tetragonal crystal structure of this compound.[4][5] Lattice parameters can also be calculated from the peak positions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the bromate ion (BrO₃⁻), confirming its presence and providing insights into the bonding within the compound. The bromate anion, with its pyramidal structure, has characteristic vibrational frequencies.[3]

Table 3: Characteristic FTIR Vibrational Modes of the Bromate Anion (BrO₃⁻)

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Reference(s) |

| Symmetric Stretch (ν₁) | A₁ | ~794 | [3] |

| Symmetric Bend (ν₂) | A₁ | - | [3] |

| Asymmetric Stretch (ν₃) | E | ~805 | [3] |

| Asymmetric Bend (ν₄) | E | - | [3] |

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) powder and pressed into a pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands are analyzed to identify the characteristic stretching and bending vibrations of the BrO₃⁻ ion.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology, crystal habit, and particle size of the synthesized this compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is mounted on an SEM stub using conductive adhesive tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

Imaging: The prepared sample is placed in the SEM chamber, and the electron beam is scanned across the surface to generate high-resolution images.

-

Analysis: The resulting micrographs are analyzed to determine the shape and size distribution of the this compound crystals.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition behavior of this compound.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA crucible.

-

Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

-

Data Interpretation: The resulting TGA curve will show a significant mass loss at the decomposition temperature of this compound, which is expected to be around 360 °C.[6]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements present in the this compound sample.

Experimental Protocol:

-

Sample Preparation: The this compound powder is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energies of the photoelectrons are calculated and plotted to generate the XPS spectrum. The positions and shapes of the peaks for Ag 3d, Br 3d, and O 1s are analyzed to confirm the elemental composition and the +1 oxidation state of silver. The Ag 3d₅/₂ peak for silver in compounds like silver bromide is typically observed around 367.5 eV.[3]

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound for research and development purposes. The precipitation method offers a simple and reproducible route to high-purity this compound. The combination of XRD, FTIR, SEM, TGA, and XPS allows for a thorough characterization of the material's structural, vibrational, morphological, thermal, and compositional properties, ensuring its quality and suitability for subsequent applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 7783-89-3 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 7783-89-3 [m.chemicalbook.com]

- 6. This compound [chemister.ru]

- 7. Solubility Product Constant Data Table [groups.chem.ubc.ca]

- 8. Solubility Products [gchem.cm.utexas.edu]

- 9. chem21labs.com [chem21labs.com]

- 10. brainly.com [brainly.com]

- 11. Sciencemadness Discussion Board - bromate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Silver Bromate (AgBrO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of silver bromate (B103136) (AgBrO₃), including its synthesis, crystallographic data, and the experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the detailed structural characteristics of this inorganic compound.

Introduction

Silver bromate (AgBrO₃) is an inorganic salt that has applications as an oxidizing agent in chemical synthesis.[1] A thorough understanding of its crystal structure is fundamental to elucidating its physicochemical properties and predicting its behavior in various applications. This guide summarizes the available crystallographic data, details the methodologies for its synthesis and characterization, and provides a framework for its structural analysis.

While some chemical literature describes this compound as a colorless tetragonal crystal, comprehensive crystallographic database entries, based on computational methods, indicate a trigonal crystal system.[2] This guide will focus on the most complete dataset available, which points to a trigonal structure, while acknowledging the existing discrepancy in the literature.

Synthesis of this compound Crystals

High-quality single crystals are essential for definitive crystal structure determination via X-ray diffraction. The synthesis of this compound crystals can be achieved through a precipitation reaction, followed by recrystallization to obtain crystals suitable for analysis.

Experimental Protocol: Synthesis and Recrystallization

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium bromate (NaBrO₃) or Potassium bromate (KBrO₃)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (for recrystallization, optional)

Procedure:

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of silver nitrate and an alkali metal bromate (e.g., sodium bromate) with a 1:1 molar ratio.[3] The concentration of the solutions should be carefully controlled to manage the rate of precipitation.

-

Precipitation: Slowly add the alkali metal bromate solution to the silver nitrate solution with constant stirring at room temperature (20-25°C).[3] A white precipitate of this compound will form.

-

Isolation and Washing: Collect the precipitate by filtration. Wash the collected solid with deionized water to remove any unreacted ions and soluble byproducts.

-

Drying: Dry the purified this compound powder in a desiccator, protected from light, as it is a light-sensitive compound.[1]

-

Recrystallization for Single Crystals: To grow single crystals, dissolve the purified this compound powder in hot deionized water or a dilute solution of ammonium hydroxide and allow it to cool slowly.[3] The slow cooling process encourages the formation of larger, well-defined crystals. The vessel should be left undisturbed in a vibration-free environment to promote optimal crystal growth.

Crystal Structure Data

The most detailed available crystallographic data for this compound suggests a trigonal crystal system with the space group R3m. The following tables summarize the key structural parameters from computational models.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | AgBrO₃ |

| Crystal System | Trigonal |

| Space Group | R3m |

| Point Group | 3m |

Lattice Parameters

| Parameter | Value (Å) |

| a | 5.61 |

| b | 5.61 |

| c | 8.50 |

| α | 90.00° |

| β | 90.00° |

| γ | 120.00° |

| Volume | 231.80 ų |

Atomic Coordinates

| Element | Wyckoff Symbol | x | y | z |

| Ag | 3a | 1/3 | 2/3 | 0.626022 |

| Br | 3a | 1/3 | 2/3 | 0.159712 |

| O | 9b | 0.019726 | 0.509863 | 0.077455 |

Selected Bond Lengths

| Bond | Length (Å) |

| Ag-O | 2.51 (x3) |

| Ag-O | 2.98 (x6) |

| Br-O | 1.68 |

Experimental Workflow for Crystal Structure Analysis

The determination of the crystal structure of this compound involves a systematic workflow, from synthesis to data analysis.

References

In-Depth Technical Guide to the Thermodynamic Properties of Silver Bromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of silver bromate (B103136) (AgBrO₃). The information presented herein is intended to support research and development activities where this compound may be utilized, offering a detailed look at its energetic and solubility characteristics. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key thermodynamic parameters.

Core Thermodynamic Properties of Silver Bromate

This compound is a white, crystalline solid that is sparingly soluble in water. Its thermodynamic properties are crucial for understanding its stability, reactivity, and behavior in various chemical systems. The following sections detail the key thermodynamic parameters for this compound.

Quantitative Thermodynamic Data

The experimentally determined and calculated thermodynamic values for this compound at standard conditions (298.15 K and 1 bar) are summarized in the tables below.

Table 1: Standard Molar Thermodynamic Properties of this compound (AgBrO₃)

| Thermodynamic Property | Symbol | Value | Units |

| Molar Mass | M | 235.77 | g/mol |

| Standard Molar Enthalpy of Formation | ΔfH⁰ | -26.4 | kJ/mol |

| Standard Molar Entropy | S⁰ | 154 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (calculated) | ΔfG⁰ | 36.9 | kJ/mol |

| Melting Point | Tₘ | 582 | K (309 °C) |

| Density | ρ | 5.206 | g/cm³ |

Table 2: Solubility and Dissolution Properties of this compound in Water at 298.15 K

| Property | Symbol | Value | Units |

| Solubility Product Constant | Ksp | 5.38 x 10⁻⁵ | mol²/L² |

| Molar Solubility | s | 7.33 x 10⁻³ | mol/L |

| Standard Enthalpy of Solution | ΔsolH⁰ | 49.29 | kJ/mol |

| Standard Gibbs Free Energy of Solution | ΔsolG⁰ | 24.3 | kJ/mol |

| Standard Entropy of Solution | ΔsolS⁰ | 83.8 | J/(mol·K) |

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties of this compound are outlined below. These represent generalized experimental procedures applicable to sparingly soluble inorganic salts.

Determination of the Solubility Product Constant (Ksp)

The solubility product constant of this compound can be determined through the measurement of the molar concentration of its constituent ions in a saturated solution.

Methodology:

-

Preparation of a Saturated Solution: A supersaturated solution of this compound is prepared by adding an excess of solid AgBrO₃ to deionized water in a conical flask. The flask is then sealed and agitated in a constant temperature bath (298.15 K) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: Once equilibrium is established, the solution is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a fine filter (e.g., 0.22 µm) to prevent the transfer of any undissolved solid.

-

Determination of Ion Concentration: The concentration of silver ions (Ag⁺) in the filtrate can be determined using various analytical techniques, such as:

-

Atomic Absorption Spectroscopy (AAS): A highly sensitive method for quantifying metal ion concentrations. A calibration curve is first generated using standard solutions of a soluble silver salt (e.g., AgNO₃). The absorbance of the filtered sample is then measured, and the concentration of Ag⁺ is determined from the calibration curve.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another highly sensitive method for elemental analysis that can be used to determine the silver ion concentration.

-

Titration: The concentration of bromate ions (BrO₃⁻) can be determined by iodometric titration. An excess of potassium iodide is added to an acidified sample of the filtrate. The bromate ions oxidize the iodide ions to iodine, which is then titrated with a standardized solution of sodium thiosulfate (B1220275) using a starch indicator.

-

-

Calculation of Ksp: The molar solubility (s) of this compound is equal to the concentration of Ag⁺ and BrO₃⁻ ions at equilibrium. The Ksp is then calculated using the following equation: Ksp = [Ag⁺][BrO₃⁻] = s²

Determination of the Enthalpy of Solution (ΔsolH⁰) by Solution Calorimetry

The enthalpy of solution is the heat absorbed or released when a substance dissolves in a solvent. For this compound, this is an endothermic process.

Methodology:

-

Calorimeter Setup: A constant-pressure calorimeter (e.g., a coffee-cup calorimeter) is assembled. A known volume of deionized water is added to the calorimeter, and the system is allowed to reach thermal equilibrium. The initial temperature (T₁) is recorded.

-

Sample Preparation: A precisely weighed sample of dry this compound powder is prepared.

-

Dissolution: The weighed this compound is added to the water in the calorimeter. The mixture is gently stirred to facilitate dissolution, and the temperature is monitored continuously.

-

Temperature Measurement: The temperature of the solution will decrease as the endothermic dissolution proceeds. The lowest temperature reached (T₂) is recorded.

-

Calculation of Enthalpy of Solution:

-

The heat absorbed by the solution (q_sol) is calculated using the equation: q_sol = m_sol * c_sol * ΔT where m_sol is the total mass of the solution (mass of water + mass of AgBrO₃), c_sol is the specific heat capacity of the solution (approximated as the specific heat capacity of water, 4.184 J/(g·K)), and ΔT is the change in temperature (T₂ - T₁).

-

The heat change for the reaction (q_rxn) is equal in magnitude but opposite in sign to the heat change of the solution: q_rxn = -q_sol

-

The molar enthalpy of solution (ΔsolH⁰) is then calculated by dividing the heat of reaction by the number of moles of this compound dissolved.

-

Disclaimer

The thermodynamic data and experimental protocols presented in this guide are based on available scientific literature. It is recommended that researchers verify these values and adapt the methodologies to their specific laboratory conditions and safety protocols.

An In-Depth Technical Guide to Silver Bromate

CAS Number: 7783-89-3

This technical guide provides a comprehensive overview of silver bromate (B103136) (AgBrO₃), a versatile inorganic compound with significant applications in chemical synthesis and analysis. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Physicochemical Properties

Silver bromate is a white, crystalline solid that is both toxic and sensitive to light and heat.[1] It is a strong oxidizing agent and should be handled with appropriate safety precautions. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | AgBrO₃ | [1] |

| Molar Mass | 235.77 g/mol | |

| Appearance | White crystalline powder | [1] |

| Density | 5.206 g/cm³ | |

| Melting Point | Decomposes at approximately 310 °C | |

| Solubility in Water | 0.18 g/100 mL at 20 °C | |

| 0.88 g/100 mL at 80 °C | ||

| Solubility Product (Ksp) | 5.3 x 10⁻⁵ | |

| Crystal Structure | Tetragonal |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

The most common method for synthesizing this compound is through a precipitation reaction between silver nitrate (B79036) and an alkali metal bromate, such as potassium bromate.

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium bromate (KBrO₃)

-

Deionized water

Procedure:

-

Prepare a solution of silver nitrate by dissolving a stoichiometric amount in deionized water.

-

Separately, prepare a solution of potassium bromate by dissolving a stoichiometric amount in deionized water.

-

Slowly add the potassium bromate solution to the silver nitrate solution with constant stirring. A white precipitate of this compound will form immediately. The balanced chemical equation for this reaction is: AgNO₃(aq) + KBrO₃(aq) → AgBrO₃(s) + KNO₃(aq)[2]

-

Continue stirring for a sufficient time to ensure complete precipitation.

-

Collect the precipitate by filtration, for example, using a Buchner funnel.

-

Wash the collected this compound precipitate with deionized water to remove any soluble impurities, such as potassium nitrate.

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature, protected from light.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| X-ray Diffraction (XRD) | To confirm the crystalline structure of the this compound. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic vibrational modes of the bromate ion. |

| Elemental Analysis | To determine the elemental composition and confirm the stoichiometry. |

| Scanning Electron Microscopy (SEM) | To observe the morphology and crystal size of the synthesized powder.[3] |

Applications in Organic Synthesis

This compound is a potent oxidizing agent utilized in various organic transformations. A notable application is the oxidative deprotection of tetrahydropyranyl (THP) ethers to their corresponding carbonyl compounds.[1][4]

Experimental Protocol: Oxidative Deprotection of a Tetrahydropyranyl (THP) Ether

This protocol describes a general procedure for the oxidative deprotection of a secondary THP ether to a ketone using this compound and aluminum chloride.[1]

Materials:

-

THP-protected secondary alcohol

-

This compound (AgBrO₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the THP-protected secondary alcohol (1 mmol) in anhydrous acetonitrile (10 mL).

-

Add this compound (1.2 mmol) and anhydrous aluminum chloride (1.2 mmol) to the solution.

-

Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any insoluble materials.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure ketone.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: A workflow diagram for the synthesis and characterization of this compound.

Oxidative Deprotection Experimental Workflow

This diagram outlines the key steps in the experimental workflow for the oxidative deprotection of a THP ether using this compound.

Caption: An experimental workflow for the oxidative deprotection of THP ethers.

Proposed Mechanism for Oxidative Deprotection

The following diagram illustrates a plausible mechanistic pathway for the oxidative deprotection of a THP ether to a carbonyl compound, although the exact mechanism is still under investigation.[1]

Caption: A proposed mechanism for the oxidative deprotection of THP ethers.

References

- 1. Efficient and Selective Oxidative Deprotection of Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Silver and Sodium Bromates in the Presence of Aluminum Chloride [organic-chemistry.org]

- 2. Chemcal reaction of potassium bromide with sliver nitrate | Filo [askfilo.com]

- 3. mdpi.com [mdpi.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

An In-depth Technical Guide on Silver Bromate: Molecular Formula and Weight

This technical guide provides a detailed overview of the molecular formula and molecular weight of silver bromate (B103136), a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Composition and Formula

Silver bromate is an inorganic compound formed from silver, bromine, and oxygen.[1] Its chemical formula is AgBrO₃ .[1][2][3][4][5] This formula indicates that a single molecule of this compound is composed of one silver atom (Ag), one bromine atom (Br), and three oxygen atoms (O).[1]

Molecular Weight

The molecular weight of this compound is a crucial piece of data for stoichiometric calculations in chemical reactions. It is determined by summing the atomic weights of its constituent atoms. The accepted molecular weight of this compound is approximately 235.77 g/mol .[2][4][5]

Data Presentation

The following table summarizes the key quantitative data for this compound and its constituent elements.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

| Silver | Ag | 1 | 107.8682[1][6][7] | 107.8682 |

| Bromine | Br | 1 | 79.904[1][8][9][10] | 79.904 |

| Oxygen | O | 3 | 15.9994[1][11][12] | 47.9982 |

| This compound | AgBrO₃ | 235.7704 [1] |

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Silver;bromate | AgBrO3 | CID 9878022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 7783-89-3 | Benchchem [benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Silver | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Silver - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. byjus.com [byjus.com]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility Product Constant (Ksp) of Silver Bromate

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of silver bromate (B103136) (AgBrO₃) for researchers, scientists, and professionals in drug development. This document presents quantitative data, detailed experimental protocols for Ksp determination, and a logical workflow for the experimental process.

Introduction to the Solubility of Silver Bromate

This compound is a sparingly soluble salt in aqueous solutions. The dissolution of solid this compound establishes an equilibrium with its constituent ions, silver (Ag⁺) and bromate (BrO₃⁻), in the solution. This equilibrium is a fundamental concept in various fields, including analytical chemistry, environmental science, and pharmaceutical development, where controlling the concentration of ions in a solution is critical.

The dissolution process and the corresponding equilibrium are represented by the following equation:

AgBrO₃(s) ⇌ Ag⁺(aq) + BrO₃⁻(aq)

The equilibrium constant for this reaction is known as the solubility product constant (Ksp). It is defined by the product of the molar concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient in the balanced equation. For this compound, the Ksp expression is:

Ksp = [Ag⁺][BrO₃⁻]

A smaller Ksp value indicates lower solubility of the compound in water. The solubility of this compound, like most sparingly soluble salts, is influenced by factors such as temperature, the presence of common ions, and the ionic strength of the solution.

Quantitative Data: Ksp of this compound

The solubility product constant of this compound has been determined by various methods, and its value is temperature-dependent. The following table summarizes the reported Ksp values at different temperatures.

| Ksp Value | Temperature (°C) | Experimental Method/Source |

| 5.3 x 10⁻⁵ | 25 | Standard reference value[1] |

| 5.38 x 10⁻⁵ | 25 | Standard reference value[2][3] |

| 9.32 x 10⁻⁸ | Not Specified | Calculated from solubility data[4] |

| 9.30 x 10⁻¹⁰ | Not Specified | Calculated from solubility of 0.0072 g/L[5][6] |

| 5.5 x 10⁻⁵ | 25 | Used in a problem for calculating solubility with activities[7] |

| 4.0 x 10⁵ (Typo in source) | Not Specified | Mentioned in a problem, likely a typographical error[8] |

Note: Discrepancies in Ksp values can arise from different experimental techniques, variations in experimental conditions, and calculation methods.

Experimental Protocol for Ksp Determination

The determination of the Ksp of this compound can be achieved through several experimental techniques. A common and effective method involves the preparation of a saturated solution and the subsequent determination of the concentration of one of its ions. Below is a detailed protocol for the determination of Ksp using potentiometric titration.

Materials and Reagents

-

This compound (AgBrO₃), solid

-

Distilled or deionized water

-

Standardized solution of potassium thiocyanate (B1210189) (KSCN) (approx. 0.01 M)

-

Standardized solution of silver nitrate (B79036) (AgNO₃) (approx. 0.01 M)

-

Nitric acid (HNO₃), concentrated

-

Iron(III) nitrate (Fe(NO₃)₃) solution (indicator)

-

Volumetric flasks (100 mL, 250 mL)

-

Beakers

-

Pipettes

-

Burette

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Thermostatically controlled water bath

-

pH meter or ion-selective electrode for silver ions

Procedure

Part A: Preparation of a Saturated this compound Solution

-

Add an excess amount of solid this compound to a known volume of distilled water in a beaker. The presence of excess solid is crucial to ensure the solution is saturated.

-

Stir the mixture vigorously using a magnetic stirrer for an extended period (e.g., 1-2 hours) to facilitate the establishment of equilibrium.

-

Place the beaker in a thermostatically controlled water bath at a specific temperature (e.g., 25°C) and allow it to equilibrate for at least another hour with occasional stirring. This ensures the solubility is measured at a constant and known temperature.

-

Carefully filter the saturated solution to remove the undissolved solid. The clear filtrate is the saturated solution of this compound.

Part B: Determination of Silver Ion Concentration by Volhard Titration

-

Pipette a precise volume (e.g., 25.00 mL) of the saturated this compound filtrate into a clean conical flask.

-

Acidify the solution by adding a few milliliters of concentrated nitric acid. This prevents the precipitation of iron(III) hydroxide (B78521) during the titration.

-

Add a few drops of the iron(III) nitrate indicator solution.

-

Titrate the solution with the standardized potassium thiocyanate (KSCN) solution from a burette. The thiocyanate ions will react with the silver ions to form a white precipitate of silver thiocyanate (AgSCN). Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)

-

The endpoint of the titration is reached when all the silver ions have precipitated, and the first excess of thiocyanate ions reacts with the iron(III) indicator to form a reddish-brown complex, [Fe(SCN)]²⁺. Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq)

-

Record the volume of KSCN solution used at the endpoint.

-

Repeat the titration with two more aliquots of the saturated this compound solution to ensure accuracy and precision.

Calculations

-

Calculate the moles of KSCN used in the titration: Moles of SCN⁻ = Molarity of KSCN × Volume of KSCN (in L)

-

From the stoichiometry of the reaction (1:1), the moles of Ag⁺ in the titrated sample are equal to the moles of SCN⁻ used. Moles of Ag⁺ = Moles of SCN⁻

-

Calculate the concentration of Ag⁺ in the saturated solution: [Ag⁺] = Moles of Ag⁺ / Volume of saturated solution (in L)

-

According to the dissolution equilibrium, the concentration of bromate ions [BrO₃⁻] is equal to the concentration of silver ions [Ag⁺]. [BrO₃⁻] = [Ag⁺]

-

Calculate the solubility product constant (Ksp): Ksp = [Ag⁺][BrO₃⁻] = [Ag⁺]²

Logical Workflow and Signaling Pathways

The dissolution of this compound is a straightforward physical process and does not involve complex biological signaling pathways. The logical progression of the experimental determination of its Ksp can be visualized as a workflow.

Caption: Experimental workflow for the determination of the Ksp of this compound.

This guide provides the essential information for understanding and determining the solubility product constant of this compound. The provided data and experimental protocol can serve as a valuable resource for researchers and professionals in related scientific fields.

References

- 1. sciencegeek.net [sciencegeek.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.com [brainly.com]

- 5. quora.com [quora.com]

- 6. The solubility of `AgBrO_(3)` (formula mass=236) is `0.0072` g in 1000 mL. What is the `K_(sp)`? [allen.in]

- 7. Solved Calculate the solubility of this compound (AgBrO3), | Chegg.com [chegg.com]

- 8. homework.study.com [homework.study.com]

silver bromate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Bromate (B103136)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of silver bromate (AgBrO₃). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as an oxidizing agent. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and visualizes fundamental reaction pathways.

Physical Properties of this compound

This compound is a white, crystalline powder that is sensitive to light and heat.[1] It is a toxic inorganic compound with the molecular formula AgBrO₃.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | AgBrO₃ | [1][2] |

| Molar Mass | 235.770 g/mol | [1][2] |

| Appearance | White, photosensitive powder | [1] |

| Density | 5.206 g/cm³ | [1] |

| Melting Point | 309 °C (582 K) | [1] |

| Solubility in water | 0.167 g/100 mL (at 25 °C) | [1] |

| Solubility Product (Ksp) | 5.38 × 10⁻⁵ | [1] |

| Solubility in ammonium (B1175870) hydroxide (B78521) | Soluble | [1] |

Chemical Properties and Reactions of this compound

This compound is primarily known for its oxidizing properties and its decomposition upon exposure to heat or light. It is soluble in ammonium hydroxide due to the formation of the diamminesilver(I) complex.[1]

Decomposition Reactions

Thermal Decomposition: When heated, this compound decomposes to form silver bromide and oxygen gas.

Photochemical Decomposition: Similar to other silver halides, this compound is photosensitive and can decompose upon exposure to light, particularly sunlight.[1] This decomposition yields silver bromide and oxygen. The overall reaction is:

2 AgBrO₃(s) + light → 2 AgBr(s) + 3 O₂(g)

Use as an Oxidizing Agent

This compound can be utilized as an oxidizing agent in organic synthesis. For instance, it can facilitate the transformation of tetrahydropyranyl ethers into carbonyl compounds.[1]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, characterization, and analysis of this compound. These are illustrative procedures based on standard laboratory techniques for inorganic compounds.

Synthesis of this compound

This compound can be synthesized via a precipitation reaction between a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), and a soluble bromate salt, like potassium bromate (KBrO₃).

Objective: To prepare this compound by precipitation.

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium bromate (KBrO₃)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare separate aqueous solutions of silver nitrate and potassium bromate.

-

Slowly add the potassium bromate solution to the silver nitrate solution while continuously stirring. A white precipitate of this compound will form.

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the collected this compound in a drying oven at a low temperature, protected from light.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Determination of Solubility Product (Ksp)

The solubility product constant of this compound can be determined by measuring the concentration of silver ions in a saturated solution.

Objective: To determine the Ksp of this compound.

Materials:

-

This compound

-

Distilled water

-

Volumetric flasks

-

Filtration apparatus

-

Apparatus for titration or spectroscopic analysis (e.g., Atomic Absorption Spectroscopy)

Procedure:

-

Prepare a saturated solution of this compound by adding an excess of the solid to a known volume of distilled water.

-

Stir the solution for an extended period to ensure equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Determine the concentration of silver ions (Ag⁺) in the filtrate using a suitable analytical method such as titration with a standardized thiocyanate (B1210189) solution or Atomic Absorption Spectroscopy.

-

Since the dissolution of AgBrO₃ produces equal molar amounts of Ag⁺ and BrO₃⁻, the concentration of bromate ions (BrO₃⁻) is equal to the concentration of silver ions.

-

Calculate the Ksp using the formula: Ksp = [Ag⁺][BrO₃⁻].

Diagram 2: Determination of Ksp

Caption: Logical workflow for Ksp determination.

Characterization by X-ray Diffraction (XRD)

XRD is a powerful technique to confirm the crystalline structure of the synthesized this compound.

Objective: To obtain the powder X-ray diffraction pattern of this compound.

Materials:

-

Dried this compound powder

-

Powder X-ray diffractometer

-

Sample holder

Procedure:

-

Grind the dried this compound powder to a fine, uniform consistency.

-

Mount the powdered sample onto the sample holder of the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range of 2θ angles.

-

Run the XRD scan to obtain the diffraction pattern.

-

Analyze the resulting diffractogram by identifying the positions and intensities of the diffraction peaks.

-

Compare the obtained pattern with standard diffraction data for this compound from crystallographic databases to confirm its identity and phase purity.

Characterization by Vibrational Spectroscopy (Raman)

Raman spectroscopy can be used to investigate the vibrational modes of the bromate ion in the this compound crystal lattice.

Objective: To obtain the Raman spectrum of this compound.

Materials:

-

Dried this compound powder

-

Raman spectrometer with a suitable laser excitation source

-

Microscope slide or other suitable sample holder

Procedure:

-

Place a small amount of the dried this compound powder on a microscope slide.

-

Position the sample under the microscope objective of the Raman spectrometer.

-

Select the appropriate laser wavelength and power to avoid sample degradation due to heating.

-

Acquire the Raman spectrum over the desired spectral range.

-

Analyze the spectrum to identify the characteristic vibrational bands of the bromate ion (BrO₃⁻). The key vibrational modes to observe are the symmetric stretch, symmetric bend, asymmetric stretch, and asymmetric bend.

Safety and Handling

This compound is a toxic and oxidizing substance.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry place away from combustible materials and protected from light.[1] All work should be conducted in a well-ventilated area or a fume hood.

References

A Technical Guide to the Thermodynamic Properties of Silver Bromate

This technical guide provides a comprehensive overview of the standard enthalpy of formation and standard molar entropy of silver bromate (B103136) (AgBrO₃). It is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for this compound. This document outlines the key thermodynamic parameters, details the experimental methodologies for their determination, and presents a logical workflow for these experimental processes.

Thermodynamic Data of Silver Bromate

The standard enthalpy of formation (ΔH°f) and standard molar entropy (S°) are fundamental thermodynamic quantities that characterize the stability and disorder of a compound under standard conditions (298.15 K and 1 atm). For this compound, these values have been determined through various experimental techniques. A summary of the reported values is presented in Table 1.

Table 1: Standard Thermodynamic Properties of this compound (AgBrO₃) at 298.15 K

| Thermodynamic Quantity | Symbol | Value (Solid State) | Reference(s) |

| Standard Molar Enthalpy of Formation | ΔH°f | -26.4 kJ/mol | [1] |

| -27.196 kJ/mol | [2] | ||

| Standard Molar Entropy | S° | 154 J/(mol·K) | [1] |

| 152.716 J/(mol·K) | [2] |

Experimental Determination Protocols

The thermodynamic properties of this compound are primarily determined through calorimetric and solubility studies. These methods provide the necessary data to calculate the enthalpy and entropy of formation.

2.1. Calorimetric Determination of Enthalpy of Solution

A key method for determining the enthalpy of formation involves measuring the heat of solution of this compound.

-

Principle: The enthalpy of formation can be derived from the enthalpy of a reaction involving the compound. By measuring the heat change when this compound dissolves in a suitable solvent (e.g., aqueous ammonia), and combining this with known thermodynamic data for the other species in the reaction, the enthalpy of formation of AgBrO₃ can be calculated using Hess's Law.

-

Experimental Protocol:

-

A precisely weighed sample of crystalline this compound (AgBrO₃) is placed in a sample holder within a solution calorimeter.

-

The calorimeter is filled with a known volume of a solvent, such as aqueous ammonia (B1221849) (e.g., 0.16 M NH₃(aq)).[3]

-

The system is allowed to reach thermal equilibrium at a constant temperature, typically 298.15 K.

-

The this compound sample is then introduced into the solvent, and the resulting temperature change of the solution is meticulously recorded.

-

The calorimeter is calibrated, often by electrical means, to determine its heat capacity.

-

The heat of solution (ΔH°_soln) is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.

-

This experimental heat of solution is then used in a thermochemical cycle with known standard enthalpies of formation of the other reactants and products (e.g., Ag⁺(aq), BrO₃⁻(aq), and the silver-ammonia complex) to determine the standard enthalpy of formation of AgBrO₃(c).[3][4]

-

2.2. Determination of Thermodynamic Properties from Solubility Measurements

The temperature dependence of the solubility of this compound provides a pathway to determine its Gibbs free energy, enthalpy, and entropy of solution.

-

Principle: The solubility product constant (Ksp) is related to the standard Gibbs free energy of solution (ΔG°_soln) by the equation ΔG°_soln = -RT ln(Ksp). The Gibbs-Helmholtz equation (∂(ΔG/T)/∂T)_p = -ΔH/T²) allows for the determination of the enthalpy of solution (ΔH°_soln) from the variation of Ksp with temperature. The entropy of solution (ΔS°_soln) can then be calculated using the relationship ΔG°_soln = ΔH°_soln - TΔS°_soln.

-

Experimental Protocol:

-

Saturated solutions of this compound are prepared in a suitable solvent (e.g., deionized water or deuterium (B1214612) oxide) at various constant temperatures (e.g., 14.7, 25.0, and 35.0 °C).[5]

-

To control the ionic strength of the solution, a non-reacting electrolyte like lithium perchlorate (B79767) (LiClO₄) may be added.[5]

-

The saturated solutions are allowed to equilibrate, after which the solid and liquid phases are separated.

-

The concentration of silver ions (and thus bromate ions) in the supernatant is determined using a sensitive analytical technique, such as Inductively Coupled Plasma (ICP) spectroscopy.[6]

-

The solubility product constant (Ksp) is calculated at each temperature from the measured ion concentrations, after correcting for activity coefficients using a model such as the Debye-Hückel equation.[5]

-

A van't Hoff plot of ln(Ksp) versus 1/T is constructed. The slope of this plot is equal to -ΔH°_soln/R, and the intercept can be used to find ΔS°_soln.

-

From the calculated ΔH°_soln and ΔS°_soln, and by using the known thermodynamic values for the constituent aqueous ions (Ag⁺(aq) and BrO₃⁻(aq)), the standard enthalpy of formation and standard molar entropy of solid AgBrO₃ can be determined.[3][4]

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of this compound using the solubility method.

Figure 1: Workflow for determining thermodynamic properties of AgBrO₃ via solubility.

References

An In-depth Technical Guide on the Coordination Geometry of Silver Ions in Bromate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the coordination geometry of silver(I) ions in the context of bromate (B103136) salts. The focus of this document is on the structural elucidation of silver bromate (AgBrO₃), as it is the most well-characterized example of this class of compounds. This guide includes quantitative data on the coordination environment of the silver ion, detailed experimental protocols for its synthesis and structural analysis, and a visual representation of the experimental workflow.

Coordination Geometry of Silver(I) in this compound (AgBrO₃)

The coordination environment of the silver(I) ion in this compound has been determined through single-crystal X-ray diffraction studies. In the crystalline form of AgBrO₃, the silver cation exhibits a notably high coordination number.

The crystal structure of this compound is trigonal, belonging to the R3m space group. Within this structure, the silver(I) ion is coordinated to nine oxygen atoms from neighboring bromate (BrO₃⁻) anions. This results in a 9-coordinate geometry for the silver ion. The Ag-O bond lengths are not uniform; there are two distinct sets of distances, indicating a somewhat distorted coordination sphere. Specifically, there are three shorter Ag-O bonds and six longer Ag-O bonds.[1]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic and coordination data for the silver(I) ion in this compound (AgBrO₃).

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3m |

| Coordination Number | 9 |

| Coordinating Atom | Oxygen (from BrO₃⁻) |

| Ag-O Bond Lengths | 3 x 2.51 Å |

| 6 x 2.98 Å |

Experimental Protocols

Synthesis of this compound (AgBrO₃) Single Crystals

The synthesis of this compound is typically achieved through a precipitation reaction in an aqueous solution.[2] For the growth of single crystals suitable for X-ray diffraction, a slow precipitation method is preferred.

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium bromate (NaBrO₃) or Potassium bromate (KBrO₃)

-

Deionized water

Procedure:

-

Prepare a dilute aqueous solution of silver nitrate (e.g., 0.1 M).

-

Prepare a separate dilute aqueous solution of sodium bromate or potassium bromate (e.g., 0.1 M).

-

Slowly add the bromate salt solution to the silver nitrate solution with constant, gentle stirring. To promote the growth of larger crystals, this can be done via a method that allows for slow diffusion of the reactants, such as layering the solutions or using a gel growth technique.

-

Upon mixing, a white precipitate of this compound will form.[3]

-

To obtain single crystals, the reaction vessel should be protected from light and allowed to stand undisturbed for several days to weeks. Slow evaporation of the solvent can also facilitate crystal growth.

-

The resulting single crystals are then carefully isolated from the solution by decantation or filtration, washed with a small amount of cold deionized water, and dried in the absence of light.

Single-Crystal X-ray Diffraction Analysis

The determination of the coordination geometry of the silver ion in the synthesized crystals is performed using single-crystal X-ray diffraction.

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Ag Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of X-ray diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best possible fit to the experimental data. This refinement process yields the precise atomic coordinates, bond lengths, and bond angles.

Workflow for Structural Characterization

The logical flow from synthesis to the final determination of the coordination geometry is illustrated in the following diagram.

Caption: Workflow for the synthesis and structural characterization of this compound.

References

A Technical Guide to the Applications of Silver Bromate in Chemistry

Introduction

Silver bromate (B103136) (AgBrO₃) is an inorganic salt composed of silver, bromine, and oxygen. It presents as a white, crystalline powder that is sparingly soluble in water and sensitive to light and heat.[1][2][3] While a comprehensive historical record of widespread applications in early chemistry is not prominent in the surveyed literature, silver bromate has found utility in specific, more modern areas of chemical practice. This technical guide outlines the known applications of this compound, with a focus on its role in organic synthesis and its connection to the study of oscillating chemical reactions. It also provides a summary of its fundamental physicochemical properties.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is fundamental for its use in any chemical application.

| Property | Value | Citations |

| Molecular Formula | AgBrO₃ | [1][2] |

| Molar Mass | 235.770 g/mol | [1][2] |

| Appearance | White, photosensitive powder | [1][2] |

| Density | 5.206 g/cm³ | [1][2] |

| Melting Point | 309 °C (588 °F; 582 K) | [1][2] |

| Solubility in Water | 0.167 g/100 mL | [1] |

| Solubility Product (Ksp) | 5.38 × 10⁻⁵ | [1] |

Applications in Organic Synthesis

The most clearly documented application of this compound is as an oxidizing agent in modern organic synthesis.

Oxidative Deprotection of Tetrahydropyranyl Ethers

This compound, in the presence of aluminum chloride, is utilized for the efficient and selective oxidative deprotection of tetrahydropyranyl (THP) ethers to their corresponding carbonyl compounds.[1][4] This method is also effective for the cleavage of ethylene (B1197577) acetals and ketals.[1]

Experimental Protocol:

The following is a general experimental protocol based on the literature for the oxidative deprotection of THP ethers using this compound.

Materials:

-

Tetrahydropyranyl ether (substrate)

-

This compound (AgBrO₃)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

The THP ether is dissolved in dichloromethane.

-

This compound and aluminum chloride are added to the solution.

-

The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered.

-

The filtrate is washed with a saturated solution of sodium bicarbonate and then with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield the pure carbonyl compound.

Experimental Workflow Diagram:

Caption: Workflow for the oxidative deprotection of THP ethers.

Role in Oscillating Chemical Reactions: The Belousov-Zhabotinsky Reaction

The Belousov-Zhabotinsky (BZ) reaction is a well-known example of a nonlinear chemical oscillator, where the concentrations of intermediates oscillate, leading to periodic color changes.[5] While the archetypal BZ reaction utilizes potassium bromate or sodium bromate, silver ions (typically from silver nitrate) have been used to catalyze or perturb the oscillatory behavior.[6] The precipitation of this compound can occur when silver ions are added in excess to a bromate-based oscillator, influencing the reaction dynamics.[6]

The core of the BZ reaction involves the oxidation of an organic species, such as malonic acid, by bromate in an acidic medium, catalyzed by a metal ion like cerium or manganese.[5]

Simplified BZ Reaction Mechanism:

The mechanism of the BZ reaction is complex, involving numerous steps. A simplified representation of the key processes is illustrated below.

Caption: A simplified cycle of the Belousov-Zhabotinsky reaction.

Historical Context and Other Potential Applications

While the aforementioned applications are scientifically documented, the broader historical use of this compound in mainstream analytical and organic chemistry throughout the 19th and early 20th centuries is not well-established in the chemical literature. Classical analytical methods for bromide determination, such as gravimetric analysis and argentometric titrations, historically relied on silver nitrate (B79036) as the source of silver ions.[5][7]

Early 20th-century studies, such as a 1924 paper on the solubility of this compound, indicate that the compound was known and its properties were being investigated.[8] However, these studies do not point to its widespread application as a standard laboratory reagent during that period.

Conclusion

This compound is a compound with defined physicochemical properties and specific, albeit not extensively historical, applications in chemistry. Its role as an oxidizing agent in modern organic synthesis is its most notable use. While connected to the historical Belousov-Zhabotinsky reaction, its part is more as a potential product of perturbation by silver ions rather than a primary historical reagent. For researchers and professionals in drug development, the utility of this compound lies in its specific oxidative capabilities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ingenieurschemiecompra.on.drv.tw [ingenieurschemiecompra.on.drv.tw]

- 3. scribd.com [scribd.com]

- 4. This compound | AgBrO4 | CID 22763417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Bibliographies: 'this compound' – Grafiati [grafiati.com]

- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Silver Bromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of silver bromate (B103136) (AgBrO₃). It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual workflows to support their research and development activities. Silver bromate, a white, photosensitive powder, is a compound of interest in various chemical applications, and its thorough characterization is crucial for its effective utilization.

Synthesis of this compound

A common and straightforward method for the synthesis of pure this compound is through a precipitation reaction. This involves the reaction of a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), with a soluble metal bromate, such as potassium bromate (KBrO₃), in an aqueous solution.

Experimental Protocol:

-

Solution Preparation: Prepare equimolar aqueous solutions of silver nitrate (AgNO₃) and potassium bromate (KBrO₃). The concentration of the solutions will influence the particle size of the resulting precipitate.

-

Precipitation: Slowly add the potassium bromate solution to the silver nitrate solution with constant stirring. A white precipitate of this compound (AgBrO₃) will form immediately due to its low solubility in water.

-

Isolation and Washing: The precipitate is collected by filtration. It is then washed several times with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Drying: The resulting pure this compound powder is dried in an oven at a temperature below its decomposition point or in a desiccator, protected from light to prevent photochemical decomposition.

Logical Relationship for Synthesis:

Figure 1: Synthesis workflow for pure this compound.

Vibrational Spectroscopy: Raman and Infrared (IR) Analysis

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound, specifically the vibrations of the bromate ion (BrO₃⁻). The bromate ion belongs to the C₃ᵥ point group and is expected to have four fundamental vibrational modes: the symmetric stretching (ν₁), the symmetric bending (ν₂), the asymmetric stretching (ν₃), and the asymmetric bending (ν₄) modes. All four modes are both Raman and infrared active.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light.

Experimental Protocol:

-

Sample Preparation: A small amount of the finely ground this compound powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected.

-

Data Acquisition: The Raman spectrum is recorded over a specific wavenumber range (e.g., 100-1000 cm⁻¹). The integration time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Quantitative Data: Raman Spectroscopy of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~805 | ν₃(E) | Asymmetric Br-O Stretch[1] |

| ~794 | ν₁(A₁) | Symmetric Br-O Stretch[1] |

| ~420 | ν₂(A₁) | Symmetric O-Br-O Bend |

| ~360 | ν₄(E) | Asymmetric O-Br-O Bend |

Note: The exact peak positions may vary slightly depending on the crystalline environment and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing complementary information to Raman spectroscopy.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a small amount of Nujol (mineral oil) and placing it between two KBr or NaCl plates.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded. The sample spectrum is then measured over the mid-IR range (typically 4000-400 cm⁻¹) and ratioed against the background.

Quantitative Data: Infrared Spectroscopy of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~800 | ν₃(E) | Asymmetric Br-O Stretch |

| ~780 | ν₁(A₁) | Symmetric Br-O Stretch |

| ~420 | ν₂(A₁) | Symmetric O-Br-O Bend |

| ~360 | ν₄(E) | Asymmetric O-Br-O Bend |

Note: The IR spectrum of this compound is available in the NIST Chemistry WebBook, though detailed assignments for all peaks are not provided in the database entry.[2] The assignments above are based on the expected vibrational modes of the bromate ion.

Experimental Workflow for Vibrational Spectroscopy:

Figure 2: Workflow for Raman and FTIR analysis of this compound.

Electronic Spectroscopy: UV-Visible Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a compound. For this compound, this can be used to determine its optical band gap.

Experimental Protocol:

-

Solution Preparation: Due to the low solubility of this compound in water, preparing a solution for transmission UV-Vis can be challenging. A saturated solution can be prepared by stirring an excess of this compound powder in deionized water, followed by filtration to remove the undissolved solid.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A cuvette containing deionized water is used as a reference.

-

Data Acquisition: The absorbance spectrum of the saturated this compound solution is recorded over a wavelength range of approximately 200-800 nm.

Alternatively, for solid samples, diffuse reflectance spectroscopy can be employed.

-

Sample Preparation: The pure this compound powder is placed in a sample holder for diffuse reflectance measurements. Barium sulfate (B86663) or another highly reflective material is used as a reference.

-

Data Acquisition: The diffuse reflectance spectrum is recorded and can be converted to absorbance using the Kubelka-Munk function.

Quantitative Data: UV-Visible Spectroscopy of this compound

Structural Analysis: Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of a crystalline solid like this compound.

Experimental Protocol:

-

Sample Preparation: A sufficient amount of finely ground this compound powder is packed into a sample holder. The surface should be flat and level with the holder's surface.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation, λ = 1.5406 Å) is used.

-

Data Acquisition: The diffraction pattern is recorded over a range of 2θ angles (e.g., 10-80°) with a defined step size and scan speed.

Quantitative Data: X-ray Diffraction of this compound

This compound is reported to have a tetragonal crystal structure.[3] While a complete, indexed powder diffraction pattern with relative intensities from a standard database like the JCPDS (now ICDD) was not found in the provided search results, the analysis of such a pattern would yield the following information.

| Parameter | Description |

| Crystal System | Tetragonal[3] |

| Space Group | To be determined from systematic absences in the diffraction pattern. |

| Lattice Parameters (a, c) | The dimensions of the unit cell, calculated from the positions of the diffraction peaks. |

| 2θ Peak Positions | The angles at which constructive interference of the X-rays occurs. |

| d-spacings | The interplanar distances corresponding to each diffraction peak, calculated using Bragg's Law (nλ = 2d sinθ). |

| Relative Intensities | The intensities of the diffraction peaks, which are related to the arrangement of atoms in the crystal lattice. |

Experimental Workflow for PXRD Analysis:

References

Methodological & Application

Application Notes and Protocols: The Role of Silver Ions in the Belousov-Zhabotinsky Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of silver ions as a perturbing agent in the Belousov-Zhabotinsky (BZ) oscillating chemical reaction. While silver bromate (B103136) is not a primary reagent for initiating the classic BZ reaction, the introduction of silver ions offers a powerful method for controlling and studying the reaction dynamics. This has implications for understanding complex oscillatory systems, with parallels in biological and pharmaceutical systems.

Introduction to the Belousov-Zhabotinsky Reaction

The Belousov-Zhabotinsky (BZ) reaction is a well-known example of a nonlinear chemical oscillator, where the concentrations of intermediate chemical species oscillate over time.[1][2] This reaction typically involves the oxidation of an organic substrate, such as malonic acid, by a bromate salt in an acidic solution, catalyzed by a metal ion like cerium or ferroin.[3][4] The complex mechanism involves a series of autocatalytic steps and feedback loops, leading to periodic changes in the color of the solution when a redox indicator is used.[1][5] The BZ reaction serves as a chemical model for various phenomena in chemistry, physics, and biology, including nerve impulses and cardiac arrhythmias.

Role of Silver Ions in Perturbing the BZ Reaction

Silver ions (Ag⁺) are utilized to perturb the BZ reaction primarily through their reaction with bromide ions (Br⁻), a key intermediate species that controls the reaction's oscillatory behavior. The precipitation of silver bromide (AgBr) effectively removes bromide ions from the solution.[6] This removal disrupts the delicate balance of the reaction mechanism, leading to changes in the oscillation's amplitude, period, and even quenching the oscillations altogether. The controlled introduction of silver ions can be achieved through the addition of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), or electrochemically using a silver electrode.[6][7]

Quantitative Data on Silver Ion Perturbation

The effect of silver ion concentration on the BZ reaction has been quantified in several studies. The following table summarizes key findings on how silver ions influence the oscillatory parameters.

| Parameter | Silver Ion Concentration Range (M) | Observed Effect | Reference |

| Potentiometric Oscillation Amplitude | 9.42 x 10⁻⁶ to 2.54 x 10⁻⁴ | Linear increase with increasing [Ag⁺] | [8] |

| Excitation Delay | Decreasing perturbation size | Linear increase in delay before activation | [6] |

Experimental Protocols

Two primary protocols are presented here: a standard BZ reaction and a method for introducing silver ions to study their perturbing effects.

Protocol for a Classic Belousov-Zhabotinsky Reaction

This protocol describes the preparation of a standard BZ reaction mixture that produces visible color oscillations.

Materials:

-

Solution A: 0.23 M Potassium Bromate (KBrO₃)

-

Solution B: 0.31 M Malonic Acid and 0.059 M Potassium Bromide (KBr)

-

Solution C: 0.019 M Cerium(IV) Ammonium Nitrate in 2.7 M Sulfuric Acid (H₂SO₄)

-

Solution D: 0.025 M Ferroin Sulfate (indicator)

-

Large Erlenmeyer flask (1 L)

-

Magnetic stirrer and stir bar

-

Graduated cylinders

Procedure:

-

In the 1 L Erlenmeyer flask, add 300 mL of Solution A to 300 mL of Solution B while stirring. The solution will turn amber.

-

Continue stirring until the solution becomes clear.

-

Add 300 mL of Solution C. The mixture will turn orange, and the odor of bromine may be present.

-

Wait for the orange color to fade to the yellow of the cerium solution.

-

Add 3.6 mL of Solution D (Ferroin).

-

Observe the color changes. The solution will cycle through green, purple, red, and blue. The cycle duration will lengthen over time.[9]

Protocol for Silver Ion Perturbation of the BZ Reaction

This protocol details how to introduce silver ions into an ongoing BZ reaction to observe their effect on the oscillations.

Materials:

-

Pre-prepared oscillating BZ reaction mixture (from Protocol 4.1)

-

Silver Nitrate (AgNO₃) stock solution (e.g., 0.1 M)

-

Micropipettes

-

Potentiometric setup with a platinum wire indicator electrode and a suitable reference electrode (optional, for quantitative measurements)

-

Stir plate and stir bar

Procedure:

-

Allow the BZ reaction from Protocol 4.1 to establish a stable oscillation pattern (typically after a few cycles).

-

Using a micropipette, introduce a small, known volume of the silver nitrate stock solution into the oscillating mixture while it is being stirred.

-

Observe the immediate and subsequent effects on the color oscillations. Note any changes in the period, amplitude, or cessation of oscillations.

-

For quantitative analysis, record the potential changes using the potentiometric setup. The amplitude of the potential oscillations is expected to change in response to the added silver ions.[8]

-

Repeat the experiment with different concentrations of silver nitrate to study the dose-dependent effects.

Visualizations

Experimental Workflow for a Standard BZ Reaction

Caption: Workflow for the preparation of a classic Belousov-Zhabotinsky oscillating reaction.